molecular formula C9H11NO B11950599 Methanamine, N-[(3-methoxyphenyl)methylene]- CAS No. 16928-30-6

Methanamine, N-[(3-methoxyphenyl)methylene]-

Cat. No.: B11950599
CAS No.: 16928-30-6
M. Wt: 149.19 g/mol
InChI Key: GMYWIOGIHDHYMK-UHFFFAOYSA-N
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Description

"Methanamine, N-[(3-methoxyphenyl)methylene]-" (CAS: 77775-71-4) is a Schiff base compound characterized by a methoxyphenyl group attached to a methanamine backbone via an imine linkage. Structurally, it belongs to the class of aromatic imines, which are widely studied for their applications in coordination chemistry, catalysis, and bioactive molecule design . The 3-methoxy substituent on the phenyl ring introduces electronic and steric effects that influence its reactivity and physical properties. This compound is synthesized through condensation reactions between 3-methoxybenzaldehyde and methylamine under controlled conditions, often yielding an oil or low-melting solid depending on the reaction setup .

Properties

CAS No.

16928-30-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanimine

InChI

InChI=1S/C9H11NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI Key

GMYWIOGIHDHYMK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]- typically involves the condensation of methanamine with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of Methanamine, N-[(3-methoxyphenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Methanamine, N-[(3-methoxyphenyl)methylene]- serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:

  • Oxidation: Converts to oximes or nitriles.
  • Reduction: Forms secondary amines.
  • Substitution Reactions: Produces various substituted methoxyphenyl derivatives.

These reactions enable the compound to be utilized in synthesizing more complex molecules, making it valuable in synthetic organic chemistry.

Research indicates that Methanamine, N-[(3-methoxyphenyl)methylene]- exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through interactions with specific enzymes and receptors.

The mechanism of action involves forming hydrogen bonds and π-π interactions with proteins, which may modulate their activity. The methoxy group enhances its ability to penetrate cell membranes, facilitating intracellular interactions.

Medicinal Chemistry

Due to its ability to interact with biological targets, Methanamine, N-[(3-methoxyphenyl)methylene]- is being explored as a potential drug candidate. Its pharmacological properties suggest it could be developed for therapeutic applications in treating infections or cancer.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of Methanamine, N-[(3-methoxyphenyl)methylene]- against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies on cancer cell lines demonstrated that Methanamine, N-[(3-methoxyphenyl)methylene]- could reduce cell viability through apoptosis induction. The compound's mechanism was linked to its interaction with cellular pathways involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imine group can undergo hydrolysis, releasing active amines that interact with cellular components.

Comparison with Similar Compounds

Structural Features

The target compound shares structural homology with other Schiff bases derived from aromatic aldehydes and primary amines. Key structural variants include:

  • Substituent Position :
    • N-(2-Methoxybenzylidene)methanamine (CAS: N/A): The methoxy group at the ortho position increases steric hindrance, reducing planarity and altering solubility compared to the meta isomer .
    • N-(4-Methoxybenzylidene)methanamine : The para methoxy group enhances electronic conjugation, often leading to higher thermal stability .
  • Backbone Modifications :
    • N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3a) : Incorporates a pyrazole ring, enhancing rigidity and bioactivity (e.g., acetylcholinesterase inhibition) .
    • N-((1H-pyrrol-2-yl)methylene)methanamine : A pyrrole-containing Schiff base used in coordination polymers for catalytic applications .

Key Observations :

  • The target compound’s oil-like state contrasts with crystalline solids like 3a and N-(phenylmethylene)methanamine , likely due to reduced symmetry and weaker intermolecular forces .
  • Pyrazole and pyrrole derivatives exhibit higher melting points, attributed to aromatic stacking and hydrogen bonding .
Spectral and Analytical Data
  • IR Spectroscopy :

    • The target compound shows a characteristic imine (C=N) stretch at ~1620 cm⁻¹, consistent with 3a (1625 cm⁻¹) and 3f (1618 cm⁻¹) .
    • Methoxy C-O stretches appear at ~1250 cm⁻¹, similar to N-(2-methoxybenzylidene)methanamine .
  • ¹³C NMR :

    • The imine carbon resonates at δ 162.2 ppm, aligning with 4h (δ 162.2 ppm) . Pyrazole derivatives (e.g., 3a ) show downfield shifts (δ 165–170 ppm) due to electron-withdrawing effects .

Biological Activity

Methanamine, N-[(3-methoxyphenyl)methylene]- is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Synthesis

The compound features a methoxy group and an imine linkage, with the IUPAC name being 1-(3-methoxyphenyl)-N-methylmethanimine. The synthesis typically involves the condensation of 3-methoxybenzaldehyde and methylamine under reflux conditions in solvents like ethanol or methanol. This reaction forms the imine bond, which is crucial for its biological activity .

Biological Activity Overview

Research indicates that Methanamine, N-[(3-methoxyphenyl)methylene]- exhibits significant antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with various biological targets, including enzymes and receptors, leading to modulation of their activity .

Antimicrobial Activity

The compound has shown promising results against a range of microbial strains. In studies evaluating its antimicrobial efficacy, Methanamine demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance:

Microbial Strain Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Bacillus subtilisModerate

These findings suggest that Methanamine may serve as a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In anticancer research, Methanamine has been evaluated for its effects on various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87). The compound's ability to induce apoptosis was confirmed through assays measuring caspase-3 activity and morphological changes in treated cells:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-23110.0Apoptosis induction
U-8712.5Cell cycle arrest

These results indicate that Methanamine may inhibit cancer cell proliferation through apoptosis and cell cycle modulation .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of Methanamine:

  • Microtubule Destabilization : A study found that derivatives similar to Methanamine could inhibit microtubule assembly at concentrations as low as 20 μM, indicating potential use in cancer therapy by disrupting mitotic processes .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the phenyl ring significantly influence biological activity, with certain modifications enhancing potency against specific cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds related to Methanamine showed effective tumor suppression in animal models, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for Methanamine, N-[(3-methoxyphenyl)methylene]-?

Methodological Answer: The compound is typically synthesized via a Schiff base formation reaction. A standard procedure involves refluxing equimolar amounts of 3-methoxybenzaldehyde and a primary amine (e.g., 3-methoxybenzylamine) in ethanol. For example:

  • Procedure: Combine 3-methoxybenzaldehyde (0.1 mmol) and 3-methoxybenzylamine (0.1 mmol) in ethanol (20 mL). Reflux for 5 hours under stirring, followed by slow evaporation of the solvent to yield crystals .
  • Yield: ~83% (as reported for analogous Schiff base syntheses) .
  • Key Parameters: Solvent choice (ethanol for polarity), temperature (reflux at ~78°C), and stoichiometric balance.

Q. How is Methanamine, N-[(3-methoxyphenyl)methylene]- characterized spectroscopically?

Methodological Answer: Characterization relies on multimodal spectroscopy:

  • ¹H NMR: Peaks at δ 8.36 (s, imine proton), 7.40–6.78 (aromatic protons), 4.81 (s, methylene protons), and 3.82–3.85 (methoxy protons) confirm the Schiff base structure .
  • ¹³C NMR: Signals at δ 162.1 (imine carbon), 160.0 (methoxy-attached aromatic carbons), and 55.3–55.5 (methoxy carbons) validate the electronic environment .
  • IR: Absorbance at ~1654 cm⁻¹ (C=N stretch) and ~1604 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry: HRMS or ESI-MS confirms molecular weight (e.g., m/z 357.13 for analogous Schiff bases) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated area .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be evaluated as a fluorescent probe for metal ion sensing?

Methodological Answer:

  • Experimental Design: Dissolve the compound in methanol or aqueous buffer (10⁻⁶–10⁻³ M). Introduce metal ions (e.g., Zn²⁺, Al³⁺) and monitor fluorescence changes via spectrophotometry.
  • Key Metrics:
    • Turn-On/Turn-Off Response: Measure emission intensity changes (e.g., Al³⁺ detection via ratiometric shifts from excimer to monomer in methanol) .
    • Detection Limit: Calculate using the IUPAC formula (e.g., 35.60 × 10⁻⁹ M for Zn²⁺ in analogous probes) .
  • Interference Testing: Assess selectivity against competing ions (e.g., Cd²⁺, Mg²⁺) .

Q. What strategies enhance the biological activity of Schiff base derivatives like this compound?

Methodological Answer:

  • Structural Modifications:
    • Substituent Tuning: Introduce electron-withdrawing groups (e.g., -NO₂) to the aromatic ring to improve binding affinity .
    • Hybrid Pharmacophores: Conjugate with bioactive moieties (e.g., benzimidazole for antimicrobial activity) .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) .
  • Biological Assays: Test modified derivatives against microbial strains (e.g., E. coli, S. aureus) via MIC (Minimum Inhibitory Concentration) assays .

Q. How are computational methods applied to study this compound’s interactions?

Methodological Answer:

  • Molecular Docking:
    • Software: Schrödinger Suite or MOE.
    • Procedure: Dock the compound into a target protein’s active site (e.g., fungal CYP51 for antifungal studies) using flexible ligand sampling.
    • Metrics: Binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen-bonding patterns .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

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